molecular formula C25H25N3O B3925368 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol

7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol

Cat. No. B3925368
M. Wt: 383.5 g/mol
InChI Key: RWFNQAOHQVYJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a quinoline derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the expression of various inflammatory mediators, such as TNF-α, IL-6, and IL-1β, and reduce oxidative stress. It also exhibits cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is its potent antitumor activity against different types of cancer cells. It also exhibits antimicrobial, anti-inflammatory, and antioxidant properties. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, infections, and inflammatory disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound for better use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various scientific research applications. Its potent antitumor activity, antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new therapeutic agents. Further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit potent antitumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties.

properties

IUPAC Name

7-[(4-tert-butylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-25(2,3)19-12-9-18(10-13-19)22(28-21-8-4-5-15-26-21)20-14-11-17-7-6-16-27-23(17)24(20)29/h4-16,22,29H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFNQAOHQVYJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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